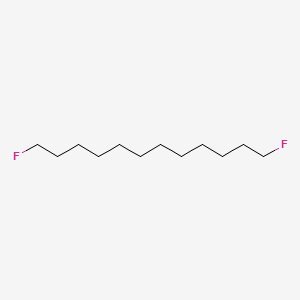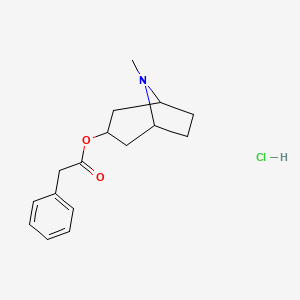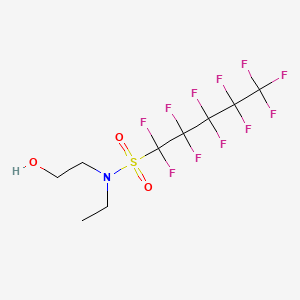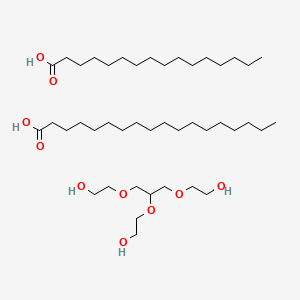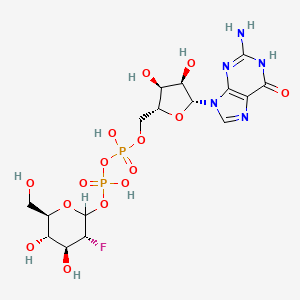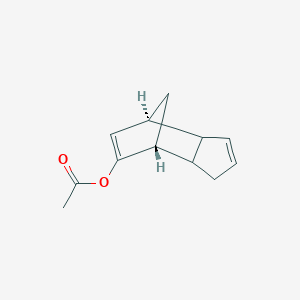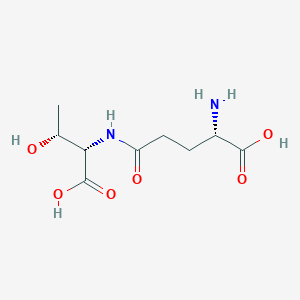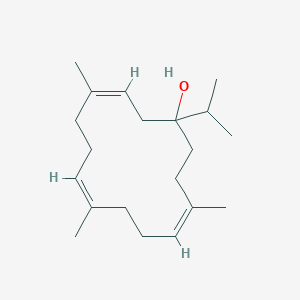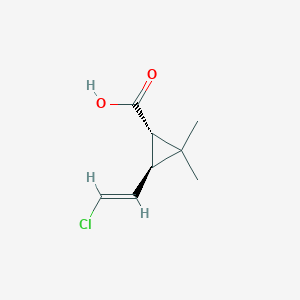
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a chloroethenyl group, and a carboxylic acid functional group. The E,Z-trans configuration refers to the specific geometric arrangement of the substituents around the double bond in the chloroethenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Chloroethenyl Group: The chloroethenyl group can be introduced through a halogenation reaction, where the cyclopropane intermediate is treated with a chlorinating agent.
Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can undergo oxidation reactions, where the carboxylic acid group may be converted to other functional groups such as esters or ketones.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Esters, ketones, or aldehydes.
Reduction: Ethyl-substituted derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
Chemistry: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. Industry: The compound’s unique structural features make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism of action of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethenyl group may participate in binding interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
E,Z-trans-3-(2-Bromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a bromoethenyl group instead of a chloroethenyl group.
E,Z-trans-3-(2-Fluoroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a fluoroethenyl group instead of a chloroethenyl group.
Uniqueness: E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is unique due to the presence of the chloroethenyl group, which imparts specific chemical reactivity and biological activity. The E,Z-trans configuration also contributes to its distinct properties compared to other isomers.
特性
分子式 |
C8H11ClO2 |
|---|---|
分子量 |
174.62 g/mol |
IUPAC名 |
(1S,3R)-3-[(E)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/b4-3+/t5-,6+/m0/s1 |
InChIキー |
OTIZHBRWDXPZIF-NBZFHMRBSA-N |
異性体SMILES |
CC1([C@H]([C@@H]1C(=O)O)/C=C/Cl)C |
正規SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


